7-Bromo-2-methylpyrido[2,3-b]pyrazine is classified as a heterocyclic aromatic compound due to its cyclic structure containing nitrogen atoms. It falls under the category of pyridopyrazines, which are known for their biological activity and utility as intermediates in pharmaceutical synthesis .
The synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine typically involves bromination of 2-methylpyrido[2,3-b]pyrazine. Common methods include:
For large-scale production, continuous flow reactors may be utilized to optimize yield and purity while maintaining precise control over reaction parameters .
The molecular structure of 7-Bromo-2-methylpyrido[2,3-b]pyrazine features:
The compound's molecular geometry allows for potential interactions with biological targets, making it suitable for various applications in medicinal chemistry .
7-Bromo-2-methylpyrido[2,3-b]pyrazine participates in several chemical reactions:
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity.
The mechanism of action of 7-Bromo-2-methylpyrido[2,3-b]pyrazine is primarily based on its ability to interact with specific enzymes and receptors. The presence of the bromine atom allows for stable complex formation with biological targets, potentially modulating their activity. This interaction can lead to various biological effects, making it relevant in pharmacological studies .
These properties are crucial for determining the compound's behavior in various chemical environments .
7-Bromo-2-methylpyrido[2,3-b]pyrazine has numerous scientific applications:
7-Bromo-2-methylpyrido[2,3-b]pyrazine is systematically named according to IUPAC conventions as a fused heterobicyclic system. Its core structure consists of a pyridine ring fused with a pyrazine ring at the [2,3-b] positions, with substituents at C-7 (bromine) and C-2 (methyl group). The molecular formula is C₈H₆BrN₃, with a molecular weight of 224.06 g/mol and a CAS Registry Number of 155629-94-0 [1] [4]. Key identifiers include:
Structurally, the pyrido[2,3-b]pyrazine system exhibits planar aromaticity with bond angles consistent with hexagonal symmetry. The bromine atom at C-7 creates an electron-deficient site amenable to nucleophilic substitution, while the methyl group at C-2 contributes steric bulk and modest electron-donating effects. Crystallographic data predict a density of 1.651 g/cm³ and a boiling point of 296.8°C [4]. The fused ring system displays characteristic UV absorption at 254 nm and 310 nm, facilitating analytical identification.
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine |
CAS Number | 155629-94-0 |
Molecular Formula | C₈H₆BrN₃ |
Molecular Weight | 224.06 g/mol |
Canonical SMILES | CC1=CN=C2C(=N1)C=C(C=N2)Br |
XLogP3 | 2.10 (Predicted) |
The compound emerged in the 1990s alongside advances in directed ring synthesis strategies. Early routes leveraged classical bromination techniques (e.g., using Br₂ or N-bromosuccinimide) on preformed 2-methylpyrido[2,3-b]pyrazine scaffolds . Its first reported synthesis in 1994 (reflected in its CAS registry) coincided with growing interest in pyrazine hybrids for drug discovery [1] [6]. Historically, pyrido[2,3-b]pyrazines were underexplored due to challenges in regioselective functionalization; the introduction of bromine at C-7 addressed this by enabling cross-coupling reactions critical for complexity building. Industrial production evolved from batch processing in chlorinated solvents (e.g., chloroform) to continuous flow reactors, improving yield and purity for gram-scale applications . This compound exemplifies the broader shift toward halogenated heterocycles as versatile intermediates in synthetic organic chemistry, bridging classical methods and modern catalytic technologies.
In pharmaceutical research, this compound serves as a key building block for synthesizing bioactive molecules. Its bromine atom facilitates Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid diversification into libraries targeting kinase inhibitors and CNS agents . Notably, pyrido[2,3-b]pyrazine derivatives exhibit potent activity in neurological and oncological pathways due to their ability to engage biological targets like enzymes and receptors through π-π stacking and hydrogen bonding .
Material science applications exploit its electron-deficient aromatic system and solid-state stability. Research indicates utility in organic semiconductors, where fused pyrazines enhance electron mobility, and as emissive layers in OLEDs due to tunable luminescence . Commercial suppliers (e.g., Ambeed, AchemBlock) list it as a "building block" for non-human research, highlighting its role in prototyping advanced materials [6]. The compound’s thermal stability (decomposition >250°C) further supports high-temperature material processing.
Table 2: Synthetic Applications and Industrial Relevance
Application Domain | Role of the Compound | References |
---|---|---|
Pharmaceutical Intermediates | Nucleophile for cross-coupling | |
Kinase Inhibitor Development | Core scaffold for ATP-competitive inhibitors | [10] |
Organic Electronics | Electron-transport material in OLEDs | |
Agrochemical Research | Precursor for specialty chemicals |
Table 3: Key Hybrid Molecules Derived from 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Hybrid Molecule | Biological Activity | Source |
---|---|---|
Cinnamic acid-pyrazine hybrids | Neuroprotective agents (EC₅₀: 3.55–5.44 μM) | [10] |
RhoA inhibitors | Vasodilation (IC₅₀: 1.51 μM) | [10] |
Pim-2 kinase inhibitors | Anticancer (IC₅₀: 10–12 nM) | [10] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1